molecular formula C11H12ClFN2 B1228650 Ro60-0175

Ro60-0175

Cat. No.: B1228650
M. Wt: 226.68 g/mol
InChI Key: XJJZQXUGLLXTHO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ro60-0175 involves the preparation of (S)-6-chloro-5-fluoro-1H-indole-2-propanamine. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthesis likely involves large-scale adaptation of the laboratory methods with optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ro60-0175 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield dehalogenated products .

Scientific Research Applications

Ro60-0175 has a wide range of applications in scientific research:

Mechanism of Action

Ro60-0175 exerts its effects by acting as an agonist at the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C serotonin receptors. Upon binding to these receptors, it activates intracellular signaling pathways that modulate neurotransmitter release and neuronal activity. This action is mediated through the activation of G-protein coupled receptors, leading to downstream effects on cyclic adenosine monophosphate levels and protein kinase activation .

Comparison with Similar Compounds

Ro60-0175 is unique in its selectivity for the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors, with minimal affinity for the 5-hydroxytryptamine 2A receptor. Similar compounds include:

This compound stands out due to its high potency and selectivity, making it a valuable tool in research focused on serotonin receptor function and related therapeutic applications.

Properties

Molecular Formula

C11H12ClFN2

Molecular Weight

226.68 g/mol

IUPAC Name

(2S)-1-(6-chloro-5-fluoroindol-1-yl)propan-2-amine

InChI

InChI=1S/C11H12ClFN2/c1-7(14)6-15-3-2-8-4-10(13)9(12)5-11(8)15/h2-5,7H,6,14H2,1H3/t7-/m0/s1

InChI Key

XJJZQXUGLLXTHO-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CN1C=CC2=CC(=C(C=C21)Cl)F)N

SMILES

CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N

Canonical SMILES

CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N

Synonyms

2-(6-chloro-5-fluoroindol-1-yl)-1-methylethylamine fumarate
EP 655440-A
EP-655440-A
Ro 60-0175
Ro-60-0175

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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